1-(2,4-Dinitrophenyl)pyrrolidine
Overview
Description
1-(2,4-Dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11N3O4. It is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group. This compound is notable for its applications in various fields of scientific research, including chemistry and biology.
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 1-(2,4-diaminophenyl)pyrrolidine.
Scientific Research Applications
1-(2,4-Dinitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions, especially those involving nucleophilic attack on aromatic rings.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Dinitrophenyl)pyrrolidine exerts its effects is primarily through nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)pyrrolidine can be compared to other compounds with similar structures, such as:
1-(2,4-Dinitrophenyl)pyrazolidine: This compound also contains a 2,4-dinitrophenyl group but has a pyrazolidine ring instead of a pyrrolidine ring. It exhibits similar reactivity in nucleophilic aromatic substitution reactions.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: This compound features a pyrazole ring and demonstrates similar chemical behavior due to the presence of the 2,4-dinitrophenyl group.
The uniqueness of this compound lies in its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUVLVHQWONDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303449 | |
Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-00-2 | |
Record name | MLS003106475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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